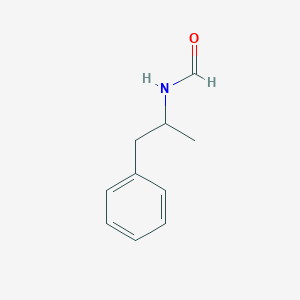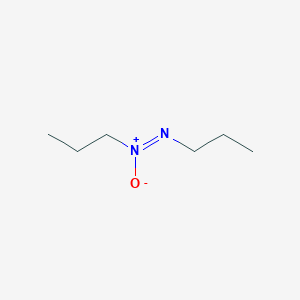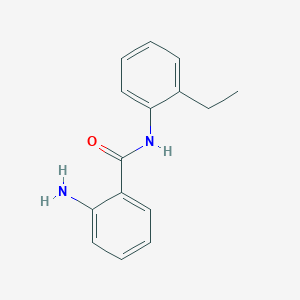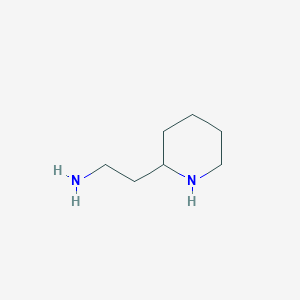
2-Piperidineethanamine
Vue d'ensemble
Description
2-Piperidineethanamine, also known as 2-piperidineethanol, is a compound that serves as a valuable starting material for enantioselective synthesis due to the presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalized alcohol group . This compound and its derivatives have been utilized in the synthesis of several natural and synthetic compounds, including piperidine alkaloids , Schiff bases with potential biological activities , and novel analogues of wasp polyamine toxins .
Synthesis Analysis
The synthesis of 2-piperidineethanamine derivatives has been explored through various methods. Enzymatic kinetic resolution of 2-piperidineethanol has been used to obtain enantiopure compounds, which are crucial for targeted and diversity-oriented synthesis . Additionally, solid-phase synthesis techniques have been employed using piperazine and piperidine building blocks for the creation of complex polyamines . The synthesis of Schiff bases derived from 2-piperidineethanamine has been achieved with high yields, demonstrating the compound's versatility in forming tetradentate ligands .
Molecular Structure Analysis
The molecular structure of 2-piperidineethanamine derivatives has been elucidated using various spectroscopic techniques. For instance, Schiff bases derived from 2-piperidineethanamine have been characterized by UV-Visible, FTIR, NMR, MS, and other physical measurements . The stereochemistry of synthesized piperidines has been determined using NMR spectroscopy, revealing the conformational preferences of substituents on the piperidine ring .
Chemical Reactions Analysis
2-Piperidineethanamine participates in a variety of chemical reactions. It has been used as a precursor for the synthesis of 2,3-dehydropiperidine enamines through heat pyrolysis or microwave irradiation of oxazines . The compound has also been involved in the construction of 3-substituted piperidines and 2,4-disubstituted piperidines, which are valuable scaffolds for drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-piperidineethanamine and its mixtures have been studied extensively. For example, the densities, viscosities, and surface tensions of aqueous solutions containing 2-piperidineethanol and piperazine have been measured across various temperatures, providing valuable data for the use of these solutions in gas treating applications . The Schiff bases derived from 2-piperidineethanamine have shown good antioxidant activity and promising pancreatic lipase inhibition, indicating potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis of Natural and Synthetic Compounds : 2-Piperidineethanol, a compound closely related to 2-Piperidineethanamine, has been used in the synthesis of various natural and synthetic compounds. Its stereocenter and functionalizable group make it valuable for enantioselective synthesis (Perdicchia et al., 2015).
Antimicrobial Properties : Piperidine, formed from polyamine cadaverine, inhibits Salmonella typhimurium enteropathogenicity. It prevents the invasion of Salmonella into intestinal epithelium and reduces active inflammation at mucosal surfaces, suggesting its potential in antimicrobial therapy (Köhler et al., 2002).
Growth Hormone Secretion Enhancement : Piperidine can enhance sleep-related and insulin-induced growth hormone secretion. It acts as a nicotinic cholinergic receptor stimulator, indicating a facilitatory role in GH secretion (Mendelson et al., 1981).
Pyrolysis of Oxazines : 2-Piperidineethanol's pyrolysis produces 2,3-dehydropiperidine enamines, highlighting its utility in chemical synthesis (Cook et al., 2005).
Therapeutic Applications of Piperazine Derivatives : Piperazine derivatives, structurally similar to 2-Piperidineethanamine, have central pharmacological activity in antipsychotic, antidepressant, and anxiolytic applications, indicating the potential of similar piperidine compounds in central nervous system therapies (Brito et al., 2018).
Behavioral and Psychiatric Disorder Treatment : Piperidine has been investigated for its role in treating psychiatric disorders and regulating behavior, suggesting its potential as a psychotherapeutic agent (Abood et al., 1961).
Antidepressant-like Activities : Piperidine derivatives have shown antidepressant-like effects, influenced by monoaminergic and opioidergic systems (Kaya et al., 2022).
Impact on Anesthetics : Piperidine levels increase in the brain under anesthesia, suggesting a role in central nervous system depression and consciousness mechanisms (Miyata et al., 1981).
New Piperidine Scaffolds : Piperidine derivatives have been synthesized for potential applications in drug development and chemical synthesis (Poupon et al., 2004).
Inhibition of Monoamine Oxidase : Piperidine derivatives from Piper longum exhibit significant monoamine oxidase inhibitory activities, suggesting their potential in treating mood disorders (Lee et al., 2008).
Monoamine Transporter Inhibition : Piperidine-based ligands have shown potential in treating central nervous system disorders like depression and sleep apnea through monoamine transporter inhibition (Zhou et al., 2004).
Pharmacological Properties and Anticancer Applications : Piperidine and its derivatives have shown therapeutic potential against various cancers, indicating their significant role in cancer therapy (Mitra et al., 2022).
Orientations Futures
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-piperidin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJVQXLBZUEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidineethanamine | |
CAS RN |
15932-66-8 | |
| Record name | NSC 143025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC143025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




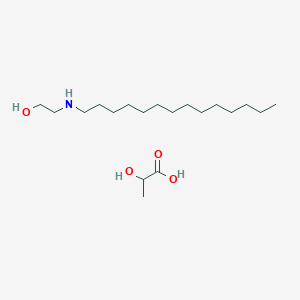
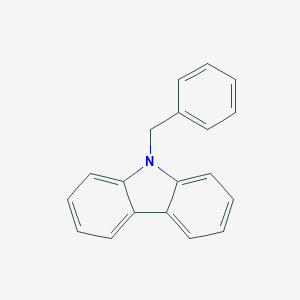
![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
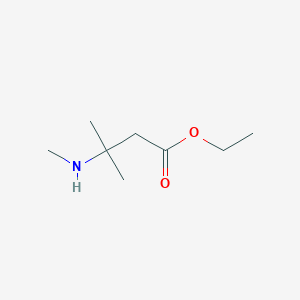
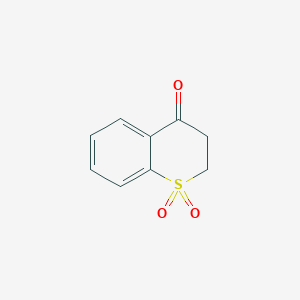
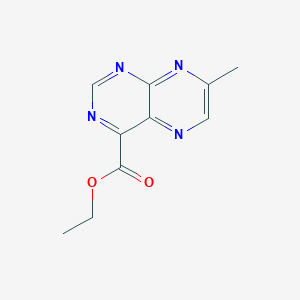
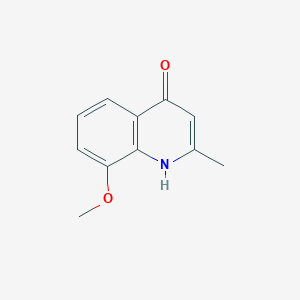

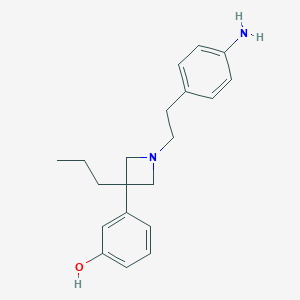
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
